molecular formula C22H18FNO4 B1402285 Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate CAS No. 1381944-53-1

Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate

Cat. No. B1402285
CAS RN: 1381944-53-1
M. Wt: 379.4 g/mol
InChI Key: MPOOGJWTNXITSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, one study describes the synthesis of a related compound through a condensation reaction, yielding a product with a yield of 72.13% .


Molecular Structure Analysis

The molecular structure of a compound can be inferred from its molecular formula. The similar compound “4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid” has a molecular formula of C16H15NO4 , suggesting it contains 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse. For example, one study discusses the catalytic protodeboronation of pinacol boronic esters, a reaction that could potentially be relevant to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For a similar compound, the yield was reported to be 87%, the color was light yellow, and the melting point was 135 °C . The molecular weight of “4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid” is 285.302 .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate exhibits interesting molecular structure and hydrogen bonding characteristics, as seen in similar compounds. For instance, methyl 4-(fluorocarbonyl)benzoate shows a planar phenylfluorocarbonyl group with its planar carboxylate group rotated, suggesting potential for unique molecular interactions (Burns & Hagaman, 1993).

Synthesis and Conformational Analysis

  • This compound is relevant in the synthesis of conformationally constrained derivatives, particularly in peptide and peptoid conformation elucidation studies. Similar molecules have been synthesized, demonstrating its potential utility in structural biology and medicinal chemistry (Horwell et al., 1994).

Application in Folate Metabolism Studies

  • Derivatives of this compound have been used in the study of folate metabolism. For example, N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester, a compound with structural similarities, was synthesized to explore the inhibitory effects on folate metabolism, highlighting its potential in biochemical and pharmacological research (Piper et al., 1982).

Crystal Structure Analysis

  • Research on compounds structurally similar to methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate has provided insights into crystal structures and molecular interactions. These findings can be pivotal for understanding the physical and chemical properties of the compound (Kubicki et al., 2000).

Antibacterial Activity Studies

  • The compound and its analogs have been studied for their antibacterial properties. Research on similar compounds indicates the potential of methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate in developing new antibacterial agents (Egawa et al., 1984).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl 4-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c1-27-21(25)17-9-12-20(23)19(13-17)16-7-10-18(11-8-16)24-22(26)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOOGJWTNXITSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 6
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Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate

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